N-(1-methyl-2-oxoindolin-5-yl)-2-phenylethanesulfonamide
Description
Properties
IUPAC Name |
N-(1-methyl-2-oxo-3H-indol-5-yl)-2-phenylethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-19-16-8-7-15(11-14(16)12-17(19)20)18-23(21,22)10-9-13-5-3-2-4-6-13/h2-8,11,18H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVFDYKJILZBPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Aniline Derivatives
The most widely reported method involves cyclizing substituted anilines under acidic or basic conditions. For example, 5-nitroindolin-2-one precursors undergo methylation at the N1 position using methyl iodide in dimethylformamide (DMF) with potassium carbonate as a base. Subsequent reduction of the nitro group to an amine is achieved via catalytic hydrogenation (H₂, Pd/C) or sodium dithionite in aqueous ethanol.
Key Reaction Parameters
| Parameter | Conditions | Yield (%) |
|---|---|---|
| Methylation agent | Methyl iodide (1.2 equiv) | 85–90 |
| Base | K₂CO₃ (2.0 equiv) | |
| Solvent | DMF, 60°C, 12 hr | |
| Reduction method | 10% Pd/C, H₂ (1 atm), EtOH | 75–80 |
Oxidative Cyclization
Alternative approaches employ oxidative cyclization of β-ketoamides using hypervalent iodine reagents. For instance, (diacetoxyiodo)benzene (DAIB) in dichloromethane facilitates the formation of the indolin-2-one ring at room temperature. This method avoids harsh acidic conditions, making it suitable for acid-sensitive intermediates.
Optimization Strategies for Industrial-Scale Production
Continuous Flow Synthesis
Transitioning from batch to continuous flow systems improves reproducibility and reduces reaction times. Microreactors with immobilized catalysts (e.g., polymer-supported TEA) enable precise control over exothermic sulfonylation steps, achieving >90% conversion in <2 hr.
Green Chemistry Approaches
Solvent-free mechanochemical synthesis using ball milling has been explored for analogous sulfonamides. Reaction of the amine with sulfonyl chloride in the presence of K₂CO₃ at 30 Hz for 45 minutes yields the product without chromatographic purification.
Analytical Characterization
Critical spectroscopic data for intermediate and final compounds include:
1-Methyl-5-Aminoindolin-2-One
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.23 (s, 1H, NH), 6.92 (d, J = 8.4 Hz, 1H), 6.47 (dd, J = 8.4, 2.4 Hz, 1H), 6.38 (d, J = 2.4 Hz, 1H), 3.41 (s, 3H, NCH₃), 3.12 (t, J = 7.6 Hz, 2H), 2.85 (t, J = 7.6 Hz, 2H).
N-(1-Methyl-2-Oxoindolin-5-Yl)-2-Phenylethanesulfonamide
- IR (KBr): 3280 (N-H), 1705 (C=O), 1320, 1150 cm⁻¹ (SO₂).
- HRMS (ESI): m/z calc. for C₁₇H₁₇N₂O₃S [M+H]⁺: 329.0961; found: 329.0958.
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-2-oxoindolin-5-yl)-2-phenylethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenylethanesulfonamide moiety.
Scientific Research Applications
N-(1-methyl-2-oxoindolin-5-yl)-2-phenylethanesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound’s unique structure and properties make it useful in materials science for the development of novel materials.
Mechanism of Action
The mechanism of action of N-(1-methyl-2-oxoindolin-5-yl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets and pathways. The indolinone moiety may interact with enzymes or receptors, modulating their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The following compounds share structural motifs with N-(1-methyl-2-oxoindolin-5-yl)-2-phenylethanesulfonamide, including oxoindolin/isoindolin cores, sulfonamide/sulfamoyl substituents, or aromatic side chains:
Functional Group Analysis
- Sulfonamide vs. Sulfamoyl: The target compound’s sulfonamide group (-SO₂NH-) differs from sulfamoyl (-NHSO₂-) groups in .
- Substituent Positioning: The methyl group at N1 in the target compound contrasts with the chloro substituent in 3-chloro-N-phenyl-phthalimide ().
- Side Chain Complexity: The phenylethane side chain in the target compound is simpler than the diethylaminoethyl extension in the compound from , which may enhance solubility but reduce passive membrane permeability .
Crystallographic and Computational Analysis
- Structural Refinement : Programs like SHELXL () and WinGX/ORTEP () are critical for determining the crystal structures of sulfonamide derivatives. The phenylethane group’s conformational flexibility may necessitate advanced refinement techniques to resolve anisotropic displacement parameters .
Key Research Findings and Implications
Metabolic Stability: The phenylethane moiety may reduce metabolic degradation compared to alkylamine side chains (e.g., diethylaminoethyl in ), as aromatic groups are less prone to oxidative metabolism.
Solubility Considerations: The sulfonamide group enhances aqueous solubility relative to non-polar analogs like 3-chloro-N-phenyl-phthalimide (), making the target compound more suitable for oral administration .
Biological Activity
N-(1-methyl-2-oxoindolin-5-yl)-2-phenylethanesulfonamide is a compound with significant potential in medicinal chemistry, particularly in the context of cancer therapy. This article reviews its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical properties:
| Property | Details |
|---|---|
| CAS Number | 921862-09-1 |
| Molecular Formula | C₁₇H₁₈N₂O₃S |
| Molecular Weight | 330.4 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The compound features an indolinone core structure linked to a phenylethanesulfonamide moiety, which is believed to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer cell signaling pathways. The indolinone component may modulate enzyme activity, while the sulfonamide group enhances binding affinity for these targets.
Research indicates that the compound may induce apoptosis in cancer cells by altering the expression of key proteins involved in cell survival and death, such as Bcl-2 and Bax. This modulation can lead to increased levels of pro-apoptotic factors (e.g., caspases) and decreased levels of anti-apoptotic proteins, promoting programmed cell death.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 8.38 µM to 11.67 µM, indicating potent activity compared to standard chemotherapeutics like Sorafenib .
- Mechanistic Insights : PCR assessments revealed that treatment with this compound increased the expression of pro-apoptotic genes (Bax, caspase 8, caspase 9) while decreasing the expression of anti-apoptotic genes (Bcl-2), suggesting a shift towards apoptosis in treated cells .
- Cell Cycle Analysis : The compound was shown to arrest the cell cycle at the G2/M phase, which is critical for preventing cancer cell proliferation. This effect was quantified as a 27.07% arrest rate compared to controls .
Structure-Activity Relationship (SAR)
The structural modifications of the indolinone core significantly influence the biological activity of this compound:
| Modification | Effect on Activity |
|---|---|
| Methyl group at position 1 | Enhances binding affinity and increases cytotoxicity against cancer cells |
| Sulfonamide linkage | Improves solubility and bioavailability |
Q & A
Q. What spectroscopic methods are recommended for confirming the structural identity and purity of N-(1-methyl-2-oxoindolin-5-yl)-2-phenylethanesulfonamide?
To ensure structural fidelity, researchers should employ 1H/13C NMR spectroscopy to verify proton and carbon environments, particularly the indolin-2-one and sulfonamide moieties. High-resolution mass spectrometry (HRMS) is critical for confirming molecular weight and elemental composition. Purity assessment via HPLC with UV detection (e.g., 254 nm) is recommended, especially given the compound’s potential aromatic chromophores. For sulfonamide-specific validation, FT-IR can identify S=O stretching vibrations (~1350–1150 cm⁻¹) .
Q. How can reaction conditions be optimized for synthesizing this compound with high yield and minimal byproducts?
Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonamide coupling efficiency. Evidence from analogous sulfonamides shows methanol or ethanol may reduce yields due to competing hydrolysis .
- Temperature control : Maintain 0–25°C during sulfonylation to avoid decomposition of the indolinone core.
- Catalyst use : Triethylamine or DMAP can accelerate coupling reactions by activating the sulfonyl chloride intermediate .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?
Discrepancies may arise from assay-specific variables:
- Cellular context : Test in multiple cell lines (e.g., cancer vs. non-cancer) to assess target selectivity.
- Solubility limitations : Use co-solvents like DMSO (≤0.1% v/v) and validate cytotoxicity controls.
- Metabolic stability : Perform microsomal stability assays to rule out rapid degradation in certain models. Cross-reference with molecular docking simulations (e.g., AutoDock Vina) to verify target binding consistency .
Q. What strategies are effective for elucidating the compound’s mechanism of action when initial enzyme inhibition assays yield inconclusive results?
- Proteomics profiling : Use thermal shift assays (TSA) or cellular thermal shift assays (CETSA) to identify potential protein targets.
- Pathway analysis : Combine RNA-seq with gene set enrichment analysis (GSEA) to map perturbed signaling pathways (e.g., apoptosis, Wnt/β-catenin).
- Structural analogs : Synthesize derivatives with modifications to the phenyl or sulfonamide groups to probe structure-activity relationships (SAR) .
Q. How can crystallographic data inform the design of derivatives with improved pharmacokinetic properties?
X-ray crystallography reveals:
- Hydrogen-bonding networks : Critical for target binding (e.g., interactions with kinase ATP pockets).
- Solvent-accessible regions : Guide functionalization (e.g., adding hydrophilic groups to the phenyl ring for enhanced solubility).
- Conformational flexibility : Modify the indolinone methyl group to reduce metabolic lability .
Methodological Challenges
Q. What experimental controls are essential when evaluating this compound’s antimicrobial activity to avoid false positives?
- Resazurin assay controls : Include untreated cultures and solvent-only controls to exclude solvent toxicity.
- Time-kill kinetics : Monitor bacterial growth over 24–48 hours to distinguish bacteriostatic vs. bactericidal effects.
- Efflux pump inhibition : Co-administer with efflux inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to assess resistance mechanisms .
Q. How can researchers validate target engagement in vivo for this compound?
- Pharmacodynamic markers : Measure downstream biomarkers (e.g., phosphorylated proteins via Western blot) in target tissues.
- Isotope labeling : Synthesize a ¹⁴C or ³H-labeled version for autoradiography or PET imaging to track tissue distribution.
- Knockout models : Use CRISPR/Cas9 to delete putative targets and confirm loss of compound efficacy .
Data Interpretation and Reproducibility
Q. How should researchers address batch-to-batch variability in biological activity studies?
- Purity standardization : Require ≥95% purity (HPLC) and characterize each batch with LC-MS .
- Stability testing : Store the compound under inert atmosphere (-20°C) and monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks).
- Bioactivity normalization : Report IC₅₀ values relative to a reference inhibitor (e.g., staurosporine for kinase assays) .
Q. What statistical approaches are recommended for analyzing dose-response data with high variability?
- Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) and calculate 95% confidence intervals.
- Bootstrap resampling : Assess robustness of EC₅₀ estimates.
- Outlier detection : Apply Grubbs’ test to exclude anomalous replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
